N1-Methylbenzene-1,3-diamine

Vue d'ensemble

Description

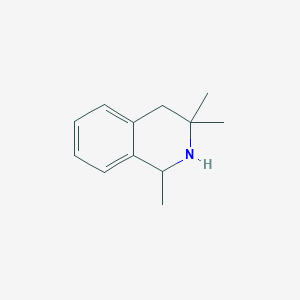

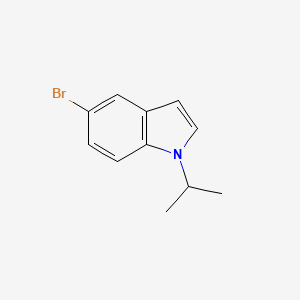

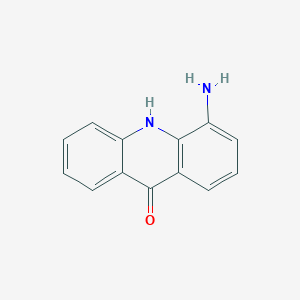

N1-Methylbenzene-1,3-diamine is a chemical compound that can be derived from benzene-1,3-diamine by substituting one of the hydrogen atoms on the nitrogen with a methyl group. This modification can potentially alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of diamine derivatives often involves the functionalization of benzene rings with amine groups. For instance, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was achieved in two steps starting from commercially available amines and nitrobenzene derivatives . Similarly, the synthesis of N,N'-diethyl-4-nitrobenzene-1,3-diamine involved the functionalization of the benzene ring with nitro and ethylamine groups . These methods typically involve nucleophilic aromatic substitution reactions and can be adapted to synthesize N1-Methylbenzene-1,3-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diamine derivatives is characterized by the presence of two amine groups attached to a benzene ring. The position of these groups can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, showed a twisted conformation due to the presence of amido substituents, resulting in axial chirality . Such structural analyses are crucial for understanding the reactivity and potential interactions of N1-Methylbenzene-1,3-diamine with other molecules.

Chemical Reactions Analysis

Diamine derivatives can participate in various chemical reactions, including cyclopalladation , nucleophilic aromatic substitution , and the formation of Schiff bases . The presence of amine groups makes these compounds versatile intermediates for further chemical transformations. For example, the reaction of diamines with aldehydes can lead to the formation of Schiff bases, which have been shown to possess antibacterial activity . The reactivity of N1-Methylbenzene-1,3-diamine would likely be similar, allowing it to undergo a range of chemical reactions to yield new compounds with potential biological or material applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's boiling point, melting point, solubility, and stability. The thermal properties of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide were investigated using techniques like TGA and DSC, revealing information about its polymerization behavior . Similarly, the analysis of N1-Methylbenzene-1,3-diamine would involve studying its thermal stability, solubility in various solvents, and potential for forming polymers or other materials with unique properties.

Applications De Recherche Scientifique

N1-Methylbenzene-1,3-diamine is a chemical compound with the molecular formula C7H10N2 . It’s a type of 1,3-diamine, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .

- Scientific Field : Synthetic Organic Chemistry

- Application Summary : 1,3-Diamines are used as building blocks in synthetic organic chemistry. They are significant motifs in natural products .

- Methods of Application : The specific methods of application can vary widely depending on the context. In general, 1,3-diamines are used in various synthetic methods .

- Results or Outcomes : The outcomes can also vary widely. In general, 1,3-diamines are key components in the synthesis of a variety of organic compounds .

N1-Methylbenzene-1,3-diamine is a yellow to brown to black powder or crystals or liquid . It’s stored in a dark place, in an inert atmosphere, at 2-8°C .

N1-Methylbenzene-1,3-diamine is a yellow to brown to black powder or crystals or liquid . It’s stored in a dark place, in an inert atmosphere, at 2-8°C .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

Propriétés

IUPAC Name |

3-N-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNWNNKAUGBOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408882 | |

| Record name | N1-Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Methylbenzene-1,3-diamine | |

CAS RN |

50617-73-7 | |

| Record name | N1-Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)

![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)